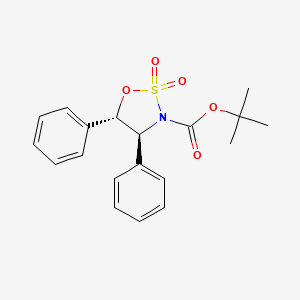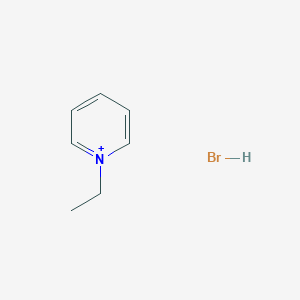
1-Ethylpyridin-1-ium;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white to almost white crystalline powder that is hygroscopic and soluble in water . This compound is widely used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
1-Ethylpyridin-1-ium;hydrobromide can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with ethyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures . The product is then purified through recrystallization.
Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
1-Ethylpyridin-1-ium;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo redox reactions, although specific conditions and reagents depend on the desired outcome.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Wissenschaftliche Forschungsanwendungen
1-Ethylpyridin-1-ium;hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst and in the synthesis of other organic compounds.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Wirkmechanismus
The mechanism of action of 1-Ethylpyridin-1-ium;hydrobromide involves its interaction with molecular targets through ionic and covalent bonding. In biological systems, it can disrupt cell membranes and interfere with metabolic processes, leading to its antimicrobial effects . The compound’s ability to form complexes with metal ions also plays a role in its catalytic activity and other chemical applications .
Vergleich Mit ähnlichen Verbindungen
1-Ethylpyridin-1-ium;hydrobromide can be compared with other quaternary ammonium salts such as:
- 1-Methylpyridinium bromide
- 1-Propylpyridinium bromide
- 1-Butylpyridinium bromide
These compounds share similar structures but differ in the length of the alkyl chain attached to the nitrogen atom. The variations in alkyl chain length can influence their physical properties, reactivity, and applications. For example, longer alkyl chains may increase hydrophobicity and affect solubility in different solvents .
This compound is unique due to its balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Eigenschaften
Molekularformel |
C7H11BrN+ |
|---|---|
Molekulargewicht |
189.07 g/mol |
IUPAC-Name |
1-ethylpyridin-1-ium;hydrobromide |
InChI |
InChI=1S/C7H10N.BrH/c1-2-8-6-4-3-5-7-8;/h3-7H,2H2,1H3;1H/q+1; |
InChI-Schlüssel |
ABFDKXBSQCTIKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+]1=CC=CC=C1.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![13-oxo-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-amine](/img/structure/B15198447.png)
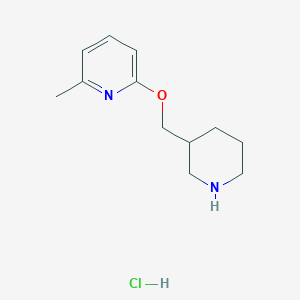
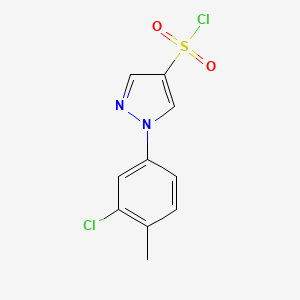
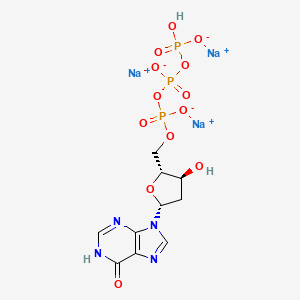
![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)
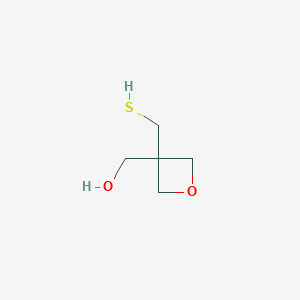
![2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)ethanol](/img/structure/B15198499.png)
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;hydrochloride](/img/structure/B15198509.png)


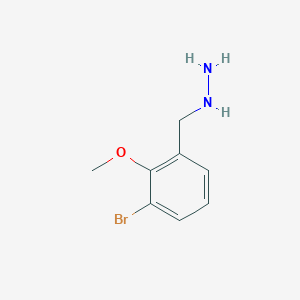
![2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B15198527.png)
